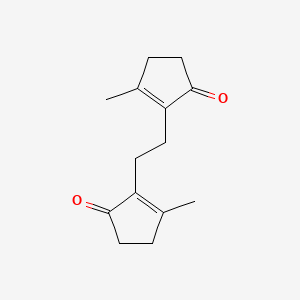
2,2'-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is an organic compound characterized by its unique structure, which includes two cyclopentene rings connected by an ethane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) typically involves the reaction of 3-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentene rings, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentenes.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ethane bridge and cyclopentene rings provide a rigid structure that can fit into specific binding sites, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with chlorophenol groups instead of cyclopentene rings.
2,2’-(Ethylenedioxy)bis(ethylamine): Contains an ethylenedioxy bridge but with amine groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is unique due to its specific combination of cyclopentene rings and ethane bridge, which imparts distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
487041-44-1 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-methyl-2-[2-(2-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-7-13(15)11(9)5-6-12-10(2)4-8-14(12)16/h3-8H2,1-2H3 |
InChI-Schlüssel |
FLZQBRAJEAHJIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1)CCC2=C(CCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















